molecular formula C16H19NO2 B2975732 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 860786-95-4

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No. B2975732
CAS RN: 860786-95-4
M. Wt: 257.333
InChI Key: MNOPJFWUWALKCM-UHFFFAOYSA-N
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Description

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound with the molecular formula C16H19NO2 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and crystal structure of related compounds, such as 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline, has contributed to the understanding of their molecular frameworks. This compound was synthesized and characterized by various techniques, revealing a chair-like conformation for the seven-numbered ring, forming a screw structure within the molecule (Wang et al., 2009).

Chemical Properties and Reactions

Studies on the formation and properties of cyclohepta[b]quinoxalines and related compounds have highlighted their potential for various chemical reactions and applications. For instance, reactions of tropone derivatives with o-phenylenediamine have led to the formation of quinoxalines, demonstrating their reactivity and potential as precursors for further chemical synthesis (K. Shindo et al., 1989).

Potential Antimicrobial Activity

Derivatives of hexahydroquinolines have been synthesized and evaluated for their antimicrobial activities. Preliminary results indicated that these compounds demonstrated considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential in developing new antimicrobial agents (R. S. Gouhar et al., 2017).

Anticancer and Cytotoxic Activities

Further research has investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic properties against various cancer cell lines. This research highlights the potential of quinoline derivatives in the development of new anticancer therapies (L. Deady et al., 2003).

Coordination Chemistry and Material Science

The ambiphilic nature of certain quinoline derivatives has been explored, leading to the development of coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). These studies not only advance our understanding of coordination chemistry but also open up possibilities for applications in material science and catalysis (J. Son et al., 2010).

properties

IUPAC Name

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-14-8-9-15(19-2)16-12(14)10-11-6-4-3-5-7-13(11)17-16/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOPJFWUWALKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCCCCC3=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

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